Ibrutinib D5 -

Ibrutinib D5

Catalog Number: EVT-8190884
CAS Number:
Molecular Formula: C25H24N6O2
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification
  • Chemical Name: Ibrutinib D5
  • CAS Number: 1553977-17-5
  • Molecular Formula: C25H24N6O2
  • Molecular Weight: 440.51 g/mol
  • Classification: Pharmaceutical compound, Btk inhibitor
Synthesis Analysis

The synthesis of Ibrutinib D5 involves several steps that incorporate deuterium atoms into the Ibrutinib structure. The following outlines the synthesis process:

  1. Step 1: Reaction of potassium carbonate with tetrakis(triphenylphosphine) palladium(0) in 1,4-dioxane and water at 80 °C for 6 hours.
  2. Step 2: Addition of triethylamine in dichloromethane at room temperature for 10 hours.
  3. Step 3: Use of ammonium formate and palladium on activated charcoal in ethanol under an inert atmosphere at 80 °C for 2 hours.
  4. Step 4: Reaction with copper(II) sulfate in dichloromethane at room temperature for 20 hours.
  5. Step 5: Treatment with hydrochloric acid and water/ethanol at 60 °C for 3 hours.
  6. Step 6: Final reaction with triethylamine in tetrahydrofuran at low temperatures (0 - 10 °C) for 2 hours.

These steps are designed to ensure the successful incorporation of deuterium while maintaining the integrity of the original Ibrutinib structure .

Molecular Structure Analysis

Ibrutinib D5 retains the core structure of Ibrutinib but includes deuterium substitutions that modify its isotopic composition. The molecular structure can be described as follows:

  • Core Structure: Contains a pyridine ring, a phenyl ring, and a piperidine moiety.
  • Deuterium Substitutions: The incorporation of deuterium atoms allows for enhanced stability and altered pharmacokinetic properties compared to non-deuterated counterparts.

The presence of deuterium is significant for studies involving mass spectrometry, where it aids in differentiating between labeled and unlabeled compounds during analysis .

Chemical Reactions Analysis

Ibrutinib D5 undergoes various chemical reactions similar to those of Ibrutinib, including:

  • Oxidation: Can be oxidized to form various metabolites.
  • Reduction: May participate in reduction reactions involving reducing agents like hydrides.
  • Substitution Reactions: Can undergo substitution reactions due to its functional groups.

The reactions typically involve standard reagents such as oxidants (e.g., peroxides) and reducing agents, leading to the formation of deuterium-labeled derivatives that are critical for understanding its metabolic pathways .

Mechanism of Action

Ibrutinib D5 functions by irreversibly binding to Bruton’s tyrosine kinase, inhibiting its activity. This inhibition leads to:

  • Disruption of B-cell receptor signaling pathways.
  • Decreased proliferation and survival of malignant B cells.

The mechanism is crucial for its application in treating various B-cell malignancies, as it effectively blocks critical survival signals within these cells . Studies have shown that this mechanism is conserved across different isotopically labeled versions, allowing researchers to track the drug's effects more accurately .

Physical and Chemical Properties Analysis

Ibrutinib D5 exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dichloromethane.
  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.

These properties are essential for handling and application in laboratory settings .

Applications

Ibrutinib D5 has diverse applications primarily within scientific research:

  • Pharmacokinetic Studies: Used to investigate absorption, distribution, metabolism, and excretion profiles.
  • Drug Metabolism Research: Assists in understanding metabolic pathways and potential drug-drug interactions.
  • Therapeutic Drug Monitoring: Provides insights into dosing strategies by tracking drug levels within biological systems.
  • Oncology Research: Facilitates studies on Btk-related signaling pathways and their implications in cancer treatment.
Introduction to Ibrutinib D5 in Contemporary Bioanalytical Research

Role of Stable Isotope-Labeled Analogs in Therapeutic Drug Monitoring (TDM)

Therapeutic Drug Monitoring of ibrutinib is critical due to its high inter- and intra-individual pharmacokinetic variability (67% and 47%, respectively), low aqueous solubility, and susceptibility to cytochrome P450 3A-mediated drug interactions [8]. Stable isotope-labeled internal standards like Ibrutinib D5 are foundational to isotope dilution strategies in mass spectrometry, minimizing inaccuracies from matrix effects, extraction inefficiencies, and ionization variability. By co-eluting with the target analyte, Ibrutinib D5 corrects for losses during sample preparation and instrumental fluctuations, ensuring robust quantification at trace concentrations (0.2–1000 ng/mL in plasma) [4] [8]. This precision is vital for managing ibrutinib’s exposure-response relationship and mitigating concentration-dependent adverse effects like atrial fibrillation or hemorrhage.

Ibrutinib D5 as a Critical Internal Standard for LC-MS/MS Quantification

Ibrutinib D5 has been integrated into validated liquid chromatography–tandem mass spectrometry methodologies for quantifying ibrutinib and its metabolites across biological matrices. These methods universally employ Ibrutinib D5 for signal normalization, leveraging its identical retention time and ionization efficiency to unlabeled ibrutinib.

Table 2: Representative LC-MS/MS Methods Using Ibrutinib D5

Analytes QuantifiedLinear Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
Ibrutinib1–6001.099.3–102.8 [2]
Ibrutinib, DHI, Zanubrutinib0.2–8000.293.9–105.2 [4]
Orelabrutinib1–5001.095–105 [5]

Key methodological features include:

  • Sample Preparation: Liquid-liquid extraction (ethyl acetate) or protein precipitation (acetonitrile) with Ibrutinib D5 spiked prior to processing to track analyte recovery [2] [5].
  • Chromatography: Reverse-phase separation using C₁₈ columns (e.g., Symmetry C18; 75 mm × 4.6 mm, 3.5 µm) with gradient elution (acetonitrile/methanol/0.1% formic acid) [2] [4].
  • Mass Detection: Positive electrospray ionization with multiple reaction monitoring transitions (m/z 446.2 → 309.2 for Ibrutinib D5; 441.2 → 304.2 for ibrutinib) [4] [5].Validation studies confirm that methods using Ibrutinib D5 achieve precision (RSD < 15.5%), accuracy (85.6–108.4%), and minimal matrix effects (97.6–109.0%), meeting international bioanalytical guidelines [4] [8].

Emergence of Differential Adsorption Phenomena in Isotope Dilution Strategies

Despite the theoretical equivalence of Ibrutinib D5 and unlabeled ibrutinib, recent research reveals significant differential adsorption behavior between the two compounds on polymeric surfaces in liquid chromatography–mass spectrometry fluidics. This phenomenon manifests as:

  • Preferential Adsorption: Non-deuterated ibrutinib adsorbs more aggressively to polytetrafluoroethylene tubing, polyetheretherketone injectors, and polypropylene autosampler vials than Ibrutinib D5, attributed to isotopic mass effects influencing hydrophobic interactions [1] [10].
  • Carry-Over Artifacts: Adsorbed unlabeled ibrutinib desorbs during subsequent runs, causing carry-over (up to 5.8%) that artificially elevates low-concentration samples. Ibrutinib D5 shows negligible carry-over under identical conditions [1] [10].

Table 3: Adsorption Characteristics of Ibrutinib vs. Deuterated Analogs

Surface MaterialAdsorption Rate (Non-labeled Ibrutinib)Adsorption Rate (Ibrutinib D5)Carry-Over Impact
PolytetrafluoroethyleneHighModerate≥3.2%
PolyetheretherketoneHighLow≥4.1%
PolypropyleneModerateLow≥1.9%

Mitigation strategies include:

  • Mobile Phase Optimization: Hybrid organic-aqueous phases (e.g., 10 mM ammonium acetate with 0.1% formic acid) reduce hydrophobic binding sites [1].
  • Instrument Passivation: Ethanol rinses (30%) or polyethylene glycol coatings minimize adsorption on polymeric components [10].
  • Alternative Labeling: Carbon-13 labeled ibrutinib (¹³C₆-ibrutinib) exhibits adsorption closer to Ibrutinib D5 than deuterium-labeled variants, suggesting isotopic location influences adsorption kinetics [1].

This differential adsorption underscores a critical, often overlooked bias in isotope dilution. Without compensatory measures, it may lead to underestimation of ibrutinib concentrations by 8–15%, compromising TDM accuracy [1] [10].

Properties

Product Name

Ibrutinib D5

IUPAC Name

1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C25H24N6O2

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D

InChI Key

XYFPWWZEPKGCCK-OZUAZJOXSA-N

SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.